1,3-Dimethyl-2-(trifluoromethoxy)benzene
Overview
Description
1,3-Dimethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two methyl groups and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 1,3-dimethylbenzene with trifluoromethoxy reagents under specific conditions. For example, the use of trifluoromethyl ethers in the presence of a suitable catalyst can facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy group can influence the reactivity of the benzene ring.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding carboxylic acids or reduced to form other derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dimethyl-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of specific products in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
1,3-Dimethyl-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position, leading to variations in chemical behavior.
Uniqueness
1,3-Dimethyl-2-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it valuable in certain synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
1,3-dimethyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSOTJCAFGULDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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